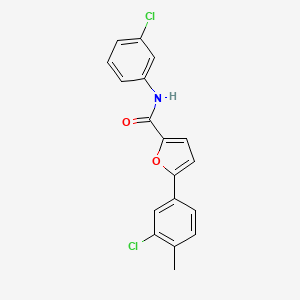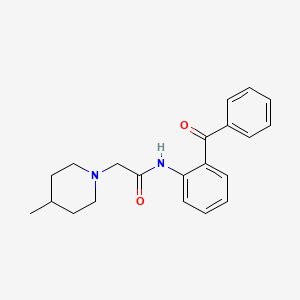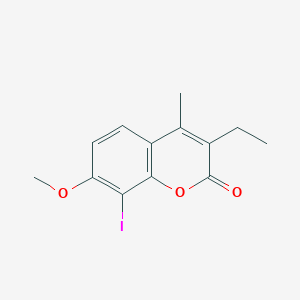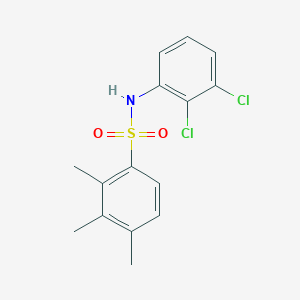
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide, also known as FCPR03, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide for lab experiments is its high potency and selectivity. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide. One potential direction is the investigation of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential treatment for inflammatory diseases such as arthritis and colitis. Another direction is the exploration of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide as a potential adjuvant therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in medicine.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide involves the condensation of 3-chloro-4-methylbenzaldehyde and 3-chloroaniline, followed by cyclization with furfural. The reaction is carried out in the presence of a base and a catalyst, and the final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has shown promising results in various scientific research studies. One of the potential therapeutic applications of 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide is its anti-inflammatory properties. 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide has been investigated for its potential anticancer properties. Studies have shown that 5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-2-furamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-5-6-12(9-15(11)20)16-7-8-17(23-16)18(22)21-14-4-2-3-13(19)10-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVSPCMUEPGWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

